

Unraveling Host-Virus Interactions: Application of PI4KIIIbeta-IN-9

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Compound of Interest		
Compound Name:	PI4KIIIbeta-IN-9	
Cat. No.:	B1139507	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial host cell lipid kinase that has emerged as a key player in the replication of a broad range of RNA viruses. These viruses, including picornaviruses (e.g., rhinoviruses, enteroviruses), flaviviruses (e.g., Hepatitis C virus, Zika virus), and coronaviruses, hijack PI4KIIIβ to generate phosphatidylinositol 4-phosphate (PI4P)-enriched membranous replication organelles, which are essential for the viral life cycle. [1][2][3] The development of potent and selective inhibitors of PI4KIIIβ, such as **PI4KIIIbeta-IN-9**, provides powerful chemical tools to dissect the intricate host-virus interactions and offers a promising host-targeted antiviral strategy.[4][5] Targeting a host factor presents a higher barrier to the development of viral resistance compared to directly targeting viral proteins.[4]

This document provides detailed application notes and experimental protocols for utilizing **PI4KIIIbeta-IN-9** to study host-virus interactions, geared towards researchers in virology, cell biology, and drug discovery.

Mechanism of Action

PI4KIIIbeta-IN-9 is a potent and selective inhibitor of PI4KIIIβ.[5] By binding to the ATP-binding pocket of the kinase, it blocks the phosphorylation of phosphatidylinositol to PI4P.[4] This disruption of PI4P synthesis at the Golgi apparatus and other cellular membranes prevents the



formation of the specialized replication organelles required by many RNA viruses, thereby inhibiting viral replication.[1][3]

Data Presentation: Quantitative Profile of PI4KIIIbeta-IN-9 and Comparators

The following table summarizes the in vitro activity of **PI4KIIIbeta-IN-9** and other relevant PI4KIIIβ inhibitors. This data is essential for designing experiments and interpreting results.

Compoun d	Target	IC50 (nM)	Antiviral Activity (EC50/IC5 0)	Viruses Inhibited	Cell Lines	Referenc e
PI4KIIIbeta -IN-9	ΡΙ4ΚΙΙΙβ	7	IC50 comparabl e to other potent inhibitors	Zika Virus (ZIKV)	Huh7	[5][6]
ΡΙ3Κδ	152	[5]				
РІЗКу	1046	[5]	-			
BF738735	ΡΙ4ΚΙΙΙβ	5.7	EC50: 4-71 nM	Enterovirus es	Various	[7][8]
ΡΙ4ΚΙΙΙα	1700	[7]				
T-00127- HEV1	ΡΙ4ΚΙΙΙβ	60	EC50: 730- 770 nM	Poliovirus, EV71	RD	[7][8]
AL-9	ΡΙ4ΚΙΙΙα	570	EC50: 290 nM (HCV 1b)	Hepatitis C Virus (HCV)	Huh7.5	[7][8]
ΡΙ4ΚΙΙΙβ	3080	[7]				
Bithiazole Inhibitors	ΡΙ4ΚΙΙΙβ	Low μM to sub-μM	Low μM to sub-μM	hRV, ZIKV, SARS- CoV-2	Various	[9][10]



Mandatory Visualizations Signaling Pathway of PI4KIIIβ in Viral Replication

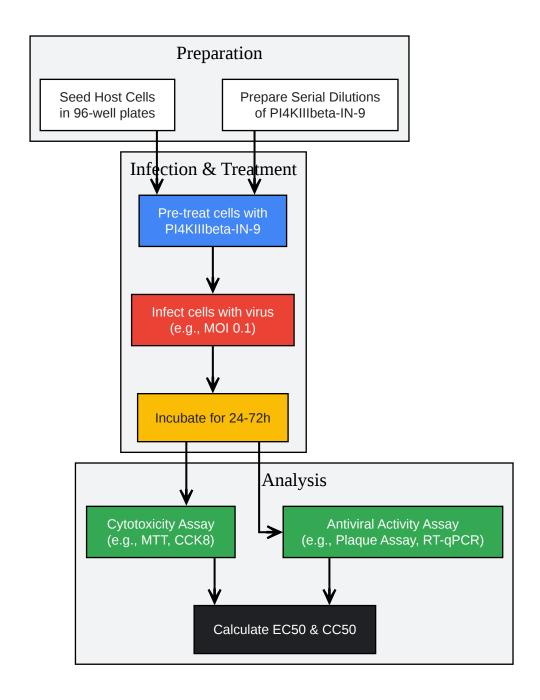


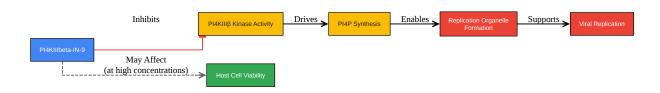
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Caption: PI4KIIIß signaling in viral replication and its inhibition by PI4KIIIbeta-IN-9.

Experimental Workflow for Antiviral Assays







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